![molecular formula C24H23IN4O B5560935 N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)

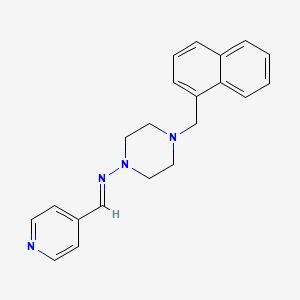

N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a hydrazide derivative, which means it contains a hydrazide group (-CONHNH2). It also contains a carbazole group, which is a tricyclic aromatic organic compound. The presence of the iodine atom and the dimethylamino group could potentially influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the carbazole and hydrazide groups, as well as the iodine atom and the dimethylamino group. These groups could influence the compound’s conformation and the distribution of electron density .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially influence its solubility .Aplicaciones Científicas De Investigación

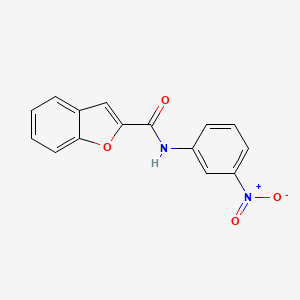

Synthesis and Structural Studies

- Synthesis and Characterization : The compound has been synthesized and characterized using various techniques such as FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction (XRD). The molecular structures, vibrational frequencies, and assignments have been investigated both experimentally and theoretically, providing insights into the compound's stability and reactivity in different media (Karrouchi et al., 2020).

Biological Evaluation and Molecular Docking

- In Vitro Antidiabetic and Antioxidant Activities : This compound has demonstrated in vitro antidiabetic and antioxidant activities. Molecular docking studies suggest its potential as an anti-diabetic agent via inhibition of the α-glucosidase enzyme, highlighting its therapeutic applications (Karrouchi et al., 2020).

Corrosion Inhibition

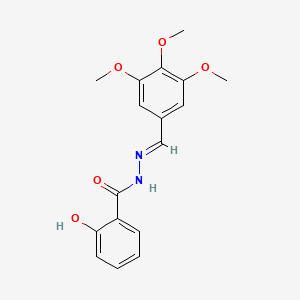

- Corrosion Inhibitors for Steel : Derivatives of this compound, particularly benzothiazole derivatives, have been synthesized and shown to have a corrosion inhibiting effect against steel in acidic solutions. These inhibitors offer extra stability and higher inhibition efficiencies, indicating their potential use in protecting metal surfaces (Hu et al., 2016).

Applicability in Brain Disorders

- Bioinformatic Characterization for Neurodegenerative Diseases : Schiff bases similar to this compound have been studied for their potential in treating neurodegenerative diseases, such as Alzheimer’s disease. Bioinformatics tools were used to evaluate their drug-like, pharmacokinetic, pharmacodynamic, and pharmacogenomic properties. One such compound showed high potential for use in neurodegenerative disorder treatment (Avram et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-iodocarbazol-9-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23IN4O/c1-28(2)19-10-7-17(8-11-19)16-26-27-24(30)13-14-29-22-6-4-3-5-20(22)21-15-18(25)9-12-23(21)29/h3-12,15-16H,13-14H2,1-2H3,(H,27,30)/b26-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQVZWYSLLXHFR-WGOQTCKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23IN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-iodo-9H-carbazol-9-yl)propanehydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)

![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)

![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)

![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)

![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)

![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)